![molecular formula C8H6ClN3O3 B11876827 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene CAS No. 138899-85-1](/img/structure/B11876827.png)
3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine is a diazirine compound characterized by the presence of a chloro group, a nitrophenoxy group, and a diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine typically involves multiple steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with chloramine-T and a base.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a nitrophenol derivative with a suitable leaving group on the diazirine precursor.
Industrial Production Methods
Industrial production of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
科学的研究の応用
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine has several applications in scientific research:
Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions.
Biology: Helps in identifying binding sites on proteins and nucleic acids.
Medicine: Potential use in drug discovery to identify target molecules.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, or O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application, such as binding to active sites on enzymes or interacting with nucleic acids.
類似化合物との比較
Similar Compounds
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine: Unique due to its specific functional groups and diazirine ring.
3-Azido-3-((4-nitrophenoxy)methyl)-3H-diazirine: Similar structure but with an azido group instead of a chloro group.
3-Bromo-3-((4-nitrophenoxy)methyl)-3H-diazirine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine is unique due to its combination of a chloro group, nitrophenoxy group, and diazirine ring, which provides specific reactivity and stability for photoaffinity labeling applications.
特性
CAS番号 |
138899-85-1 |
|---|---|
分子式 |
C8H6ClN3O3 |
分子量 |
227.60 g/mol |
IUPAC名 |
3-chloro-3-[(4-nitrophenoxy)methyl]diazirine |
InChI |
InChI=1S/C8H6ClN3O3/c9-8(10-11-8)5-15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |
InChIキー |
BSXSEOIYSVEJOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2(N=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


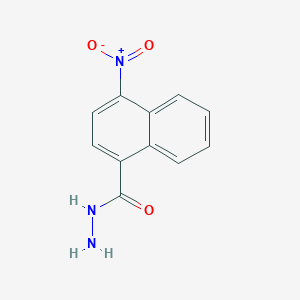
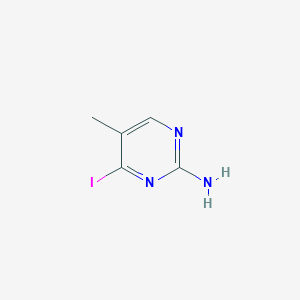
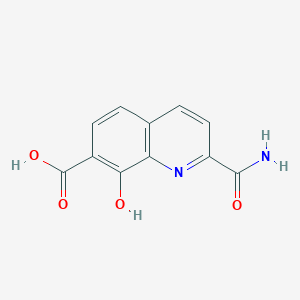
![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)

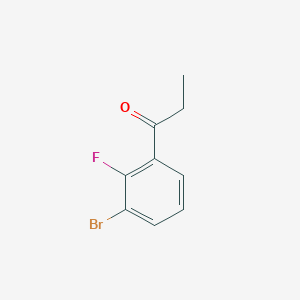



![2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11876784.png)


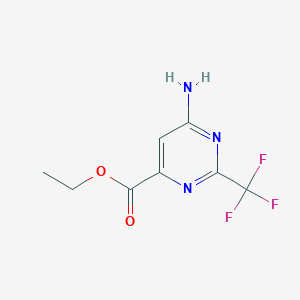
![Isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11876822.png)
